molecular formula C8H13ClN2O B6148842 3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole CAS No. 861135-62-8

3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole

Cat. No. B6148842
CAS RN: 861135-62-8
M. Wt: 188.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole, commonly known as CMDO, is a heterocyclic compound that has a wide range of applications in the scientific research field. It is a versatile compound that is widely used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceuticals. CMDO is an important intermediate in the synthesis of a variety of compounds, including dyes, drugs, and other organic compounds.

Mechanism of Action

CMDO is an important intermediate in the synthesis of a variety of compounds, including dyes, drugs, and other organic compounds. The mechanism of action of CMDO is based on its ability to form a stable covalent bond with the substrate molecule. This bond is formed by the reaction of the CMDO with the substrate molecule, resulting in the formation of a new covalent bond between the two molecules. This covalent bond is then broken down by the action of the substrate molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
CMDO has been shown to have a number of biochemical and physiological effects. CMDO has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, CMDO has been found to possess antioxidant properties, which can help protect cells from oxidative damage. CMDO has also been found to act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

CMDO has a number of advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively easy to obtain. Additionally, CMDO is a relatively stable compound, which makes it ideal for use in long-term experiments. However, CMDO can be toxic if not handled properly, and it can be difficult to remove from the reaction mixture.

Future Directions

The future of CMDO in scientific research is promising. CMDO could be further explored for its potential to act as an inhibitor of COX-2 and as an agonist of GPR55, which could lead to the development of new therapeutic agents. Additionally, CMDO could be used in the synthesis of new polymers, such as polyurethanes and polyesters, which could have a wide range of applications. CMDO could also be used in the synthesis of new drugs and dyes, which could lead to the development of new treatments for a variety of diseases. Finally, CMDO could be further explored for its potential to act as a catalyst in chemical reactions, which could lead to the development of more efficient and cost-effective methods for synthesizing a variety of compounds.

Synthesis Methods

CMDO can be synthesized through two different methods. The first method involves the reaction of 2,2-dimethylpropyl chloride with sodium nitrite in aqueous acetic acid. This reaction produces the desired compound in high yields. The second method involves the reaction of 3-chloromethyl-1,2,4-oxadiazole with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydroxide. This reaction is also known to produce the desired compound in high yields.

Scientific Research Applications

CMDO has a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceuticals. CMDO is also used in the synthesis of dyes, drugs, and other organic compounds. Additionally, CMDO has been used in the synthesis of a variety of polymers, including polyurethanes and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole involves the reaction of 2,2-dimethylpropyl hydrazine with chloroacetaldehyde followed by cyclization with cyanogen bromide.", "Starting Materials": [ "2,2-dimethylpropyl hydrazine", "chloroacetaldehyde", "cyanogen bromide", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2,2-dimethylpropyl hydrazine is reacted with chloroacetaldehyde in the presence of sodium hydroxide and water to form 3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole intermediate.", "Step 2: The intermediate is then cyclized with cyanogen bromide in the presence of ethyl acetate to form the final product, 3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole." ] }

CAS RN

861135-62-8

Product Name

3-(chloromethyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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